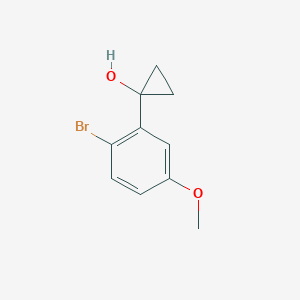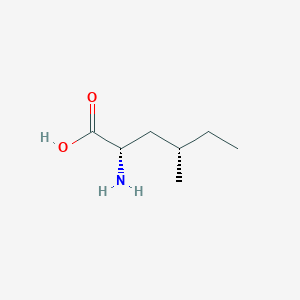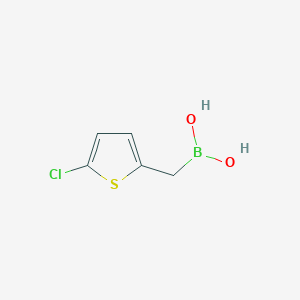![molecular formula C14H20N2O B15318653 4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
4-[2-(2-pyrrolidinyl)phenyl]Morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-pyrrolidinyl)phenyl]Morpholine is a chemical compound that features a morpholine ring substituted with a phenyl group, which is further substituted with a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-pyrrolidinyl)phenyl]Morpholine typically involves the formation of the morpholine ring followed by the introduction of the phenyl and pyrrolidinyl groups. One common method involves the reaction of morpholine with a phenyl halide in the presence of a base to form 4-phenylmorpholine. This intermediate can then be reacted with a pyrrolidine derivative under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2-pyrrolidinyl)phenyl]Morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-formyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the morpholine ring.
Substitution: The phenyl and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-formyl derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .
Scientific Research Applications
4-[2-(2-pyrrolidinyl)phenyl]Morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(2-pyrrolidinyl)phenyl]Morpholine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phenylmorpholine: A simpler analog with a phenyl group attached to the morpholine ring.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness: 4-[2-(2-pyrrolidinyl)phenyl]Morpholine is unique due to the combination of the morpholine, phenyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(2-pyrrolidin-2-ylphenyl)morpholine |
InChI |
InChI=1S/C14H20N2O/c1-2-6-14(16-8-10-17-11-9-16)12(4-1)13-5-3-7-15-13/h1-2,4,6,13,15H,3,5,7-11H2 |
InChI Key |
UHUVCGGVBRKSMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


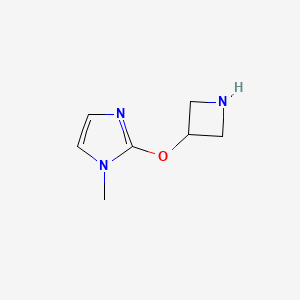
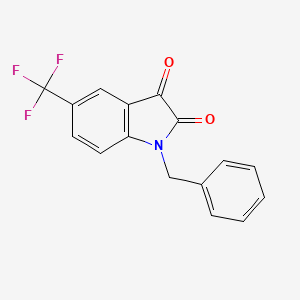
![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
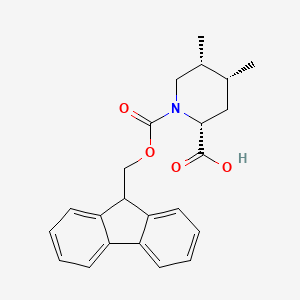

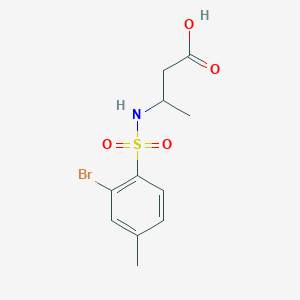
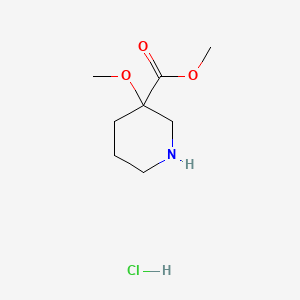

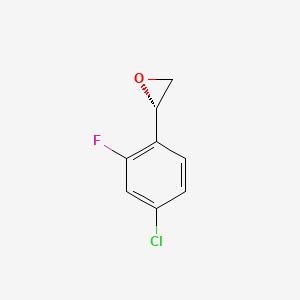
![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
